molecular formula C16H14ClN3OS B2779289 (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-59-5

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2779289
M. Wt: 331.82
InChI Key: IGELKFATYPVZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Isomorphism

Research on isomorphous structures, including those with chloro- and methyl-substitutions in heterocyclic analogs, highlights the chlorine-methyl exchange rule, demonstrating the structural complexity and potential for various applications in material science and molecular engineering. These studies provide a foundation for understanding the structural characteristics and isomorphism in related compounds, which could inform the design of novel materials or pharmaceuticals with specific properties (Rajni Swamy et al., 2013).

Anticancer and Antimicrobial Potential

A study on novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties demonstrated significant anticancer and antimicrobial activities. These findings underscore the therapeutic potential of compounds with similar structural features in addressing cancer and microbial infections, thereby contributing to the development of new treatments (Katariya et al., 2021).

Antioxidant Properties

Another area of research focuses on the synthesis of derivatives with thiazole moieties, revealing compounds with potent antioxidant activity. Such studies highlight the importance of structural modifications in enhancing biological activity, suggesting potential applications in the development of antioxidant agents for therapeutic or cosmetic purposes (Reddy et al., 2015).

Anti-Inflammatory and Antibacterial Agents

Research on novel pyrazoline derivatives has shown promising anti-inflammatory and antibacterial properties, indicating potential applications in the development of new pharmaceuticals to treat inflammation and bacterial infections (Ravula et al., 2016).

Luminescent Materials

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot condensation process revealed compounds with remarkable Stokes' shifts and quantum yields. This research opens up possibilities for utilizing similar compounds in the development of luminescent materials for various applications, including sensors and bioimaging (Volpi et al., 2017).

properties

IUPAC Name

(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGELKFATYPVZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.